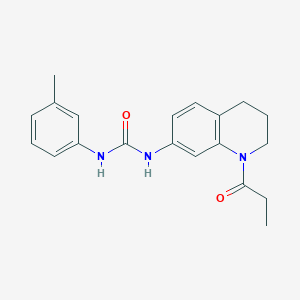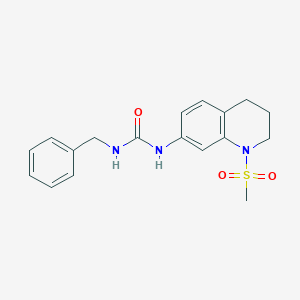![molecular formula C18H21N3O2S B6574711 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea CAS No. 1203186-07-5](/img/structure/B6574711.png)
1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea (PTTQM) is a synthetic molecule that has been the subject of scientific research for its potential therapeutic applications. PTTQM is a small molecule with a molecular weight of 259.36 g/mol, and is composed of a 1-propanoyl-1,2,3,4-tetrahydroquinoline moiety attached to a 3-[(thiophen-2-yl)methyl]urea moiety. PTTQM has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is not fully understood, however, it is thought to exert its effects through multiple mechanisms. It is believed that 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea can inhibit the growth of cancer cells by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). Additionally, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is thought to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is thought to exert its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and proteins, such as NF-κB, MAPK, and SIRT1.
Biochemical and Physiological Effects
1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). Additionally, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is thought to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is thought to exert its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and proteins, such as NF-κB, MAPK, and SIRT1.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea has been extensively studied in vitro and in vivo, and has been shown to have potential therapeutic applications. The main advantage of using 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea in laboratory experiments is that it is a small molecule with a molecular weight of 259.36 g/mol, which makes it easy to synthesize and manipulate in the laboratory. Additionally, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is relatively stable and has a long shelf life. However, there are some limitations to using 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea in laboratory experiments. For example, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is not water-soluble, and therefore must be dissolved in a suitable solvent before use. Additionally, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea is relatively expensive, which may limit its use in some laboratory experiments.
Orientations Futures
The potential therapeutic applications of 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea are still being explored. Future studies should focus on further elucidating the mechanism of action of 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea and assessing its efficacy in the treatment of various diseases. Additionally, further studies should be conducted to assess the safety and toxicity of 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea in humans. Furthermore, future studies should focus on developing new synthetic methods for producing 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea in order to reduce the cost of production. Finally, future studies should focus on developing new formulations of 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea in order to improve its solubility and bioavailability.
Méthodes De Synthèse
1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea can be synthesized via a series of reactions starting from 1-amino-3-methyl-4-thiophenecarboxylic acid. First, the carboxylic acid is reacted with 1-chloro-2-propanone, which yields the corresponding 1-chloro-2-propanone-3-methyl-4-thiophenecarboxylic acid. This intermediate is then reacted with 1-propanoyl-1,2,3,4-tetrahydroquinoline, yielding the desired product.
Applications De Recherche Scientifique
1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. In particular, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea has been studied for its potential use in the treatment of cancer. In vitro studies have shown that 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, in vivo studies have shown that 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea can inhibit the growth of tumors in mice. Furthermore, 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea has been studied for its potential anti-inflammatory and neuroprotective effects. In vitro studies have shown that 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea can reduce the production of pro-inflammatory cytokines, and in vivo studies have shown that 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea can reduce inflammation in mice. Additionally, in vitro studies have shown that 1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea can protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
1-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-17(22)21-9-3-5-13-7-8-14(11-16(13)21)20-18(23)19-12-15-6-4-10-24-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKHZLMGYXPQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)

![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)
